Gilteritinib fumarate Gilteritinib fumarate Gilteritinib Fumarate is the fumarate salt form of gilteritinib, an orally bioavailable inhibitor of the receptor tyrosine kinases (RTKs) FMS-like tyrosine kinase 3 (FLT3; STK1; FLK2), AXL (UFO; JTK11), anaplastic lymphoma kinase (ALK; CD246), and leukocyte receptor tyrosine kinase (LTK), with potential antineoplastic activity. Upon administration, gilteritinib binds to and inhibits both the wild-type and mutated forms of FLT3, AXL, ALK and LTK. This may result in an inhibition of FLT3-, AXL-, ALK-, and LTK-mediated signal transduction pathways and reduced proliferation in cancer cells that overexpress these RTKs. FLT3, AXL, ALK, and LTK, which are overexpressed or mutated in a variety of cancer cell types, play key roles in tumor cell growth and survival.
See also: Gilteritinib (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1254053-84-3
VCID: VC0528876
InChI: InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+
SMILES: CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Molecular Formula: C62H92N16O10
Molecular Weight: 1221.5 g/mol

Gilteritinib fumarate

CAS No.: 1254053-84-3

Cat. No.: VC0528876

Molecular Formula: C62H92N16O10

Molecular Weight: 1221.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Gilteritinib fumarate - 1254053-84-3

CAS No. 1254053-84-3
Molecular Formula C62H92N16O10
Molecular Weight 1221.5 g/mol
IUPAC Name (E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide
Standard InChI InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+
Standard InChI Key UJOUWHLYTQFUCU-WXXKFALUSA-N
Isomeric SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O
SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Canonical SMILES CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Chemical Properties and Formulation

Gilteritinib fumarate is characterized as a light yellow to yellow powder or crystalline substance with specific solubility characteristics. It is sparingly soluble in water and very slightly soluble in anhydrous ethanol . The commercial formulation, marketed under the brand name Xospata®, is available as tablets for oral administration, with each tablet containing 40 mg of gilteritinib as the free base (corresponding to 44.2 mg of gilteritinib fumarate) .

The pharmaceutical formulation includes several inactive ingredients that contribute to its stability and bioavailability:

  • Mannitol

  • Hydroxypropyl cellulose

  • Low-substituted hydroxypropyl cellulose

  • Magnesium stearate

  • Hypromellose

  • Talc

  • Polyethylene glycol

  • Titanium dioxide

  • Ferric oxide

Recent stability studies using liquid chromatography and mass spectrometric techniques have evaluated the degradation profile of gilteritinib fumarate under various stress conditions. The compound has demonstrated stability under thermal and light exposure but showed degradation under hydrolytic and oxidative conditions, yielding five identifiable degradation products .

Mechanism of Action

Gilteritinib functions as a small molecule inhibitor targeting multiple receptor tyrosine kinases, with particular specificity for FMS-like tyrosine kinase 3 (FLT3) . Preclinical investigations have established its ability to inhibit FLT3 receptor signaling and proliferation in cells expressing various FLT3 mutations, including:

  • FLT3 internal tandem duplication (FLT3-ITD)

  • FLT3 with tyrosine kinase domain mutations (TKD), specifically FLT3-D835Y

  • FLT3 with combined mutations (FLT3-ITD-D835Y)

Beyond its inhibitory effects on cell proliferation, gilteritinib induces apoptosis in leukemic cells expressing FLT3-ITD . In preclinical mouse models using MV4-11 cells that endogenously express FLT3-ITD, gilteritinib effectively inhibited tumor growth, induced tumor regression, and significantly prolonged survival . Additionally, gilteritinib demonstrates inhibitory activity against AXL, another receptor tyrosine kinase implicated in cancer progression .

Pharmacokinetic Profile

Absorption and Distribution

Following oral administration, gilteritinib demonstrates predictable absorption characteristics with time to maximum concentration (tmax) ranging between 4 and 6 hours post-dose under fasted conditions . Food effects have been evaluated, with high-fat meals resulting in a 26% decrease in maximum concentration (Cmax) and less than 10% reduction in area under the curve (AUC), along with a 2-hour delay in tmax .

The compound exhibits extensive tissue distribution, with population pharmacokinetic modeling estimating apparent central and peripheral volumes of distribution at 1092 L (9.22% CV) and 1100 L (4.99% CV), respectively . This substantial volume of distribution suggests extensive tissue penetration. In plasma, gilteritinib is approximately 94% bound to proteins, primarily human serum albumin .

Metabolism and Elimination

Gilteritinib undergoes metabolic transformation primarily via cytochrome P450 3A4 (CYP3A4) . At steady state, three primary metabolites have been identified:

  • M17 (formed via N-dealkylation and oxidation)

  • M16 (formed via N-dealkylation)

  • M10 (formed via N-dealkylation)

Table 1 summarizes the key pharmacokinetic parameters of gilteritinib at recommended dosages.

ParameterValue
Steady-state Cmax (mean ±SD)374 ng/mL (±190)
Steady-state AUC24 (mean ±SD)6943 ng- hr/mL (±3221)
Time to steady state15 days
Accumulation factorApproximately 10-fold
Plasma protein bindingApproximately 94%
Terminal half-life113 hours
Apparent clearance14.85 L/h

Clinical Efficacy

Pivotal Clinical Trial: ADMIRAL Study

The primary evidence for gilteritinib's therapeutic efficacy comes from the ADMIRAL study (2215-CL-0301), a phase III open-label, multicenter, randomized clinical trial comparing gilteritinib (120 mg daily) with salvage chemotherapy in patients with relapsed or refractory AML harboring FLT3 mutations . This global study enrolled patients with primary AML or AML secondary to myelodysplastic syndrome according to World Health Organization classification criteria who were either refractory to at least one cycle of induction chemotherapy or had relapsed after achieving complete remission with first-line therapy (with or without hematopoietic stem cell transplantation) .

Adverse EventGilteritinib (%)Salvage Chemotherapy (%)
All GradesGrade ≥3
ALT increased82.112.9
AST increased40.2Not reported
Diarrhea35.14.1
Nausea29.81.9
Constipation30.9Not reported
Hypokalaemia28.9Not reported

Dose Modifications and Serious Adverse Events

Dose modifications were common during gilteritinib therapy. In the integrated 120 mg cohort:

  • 35.4% (113/319) of patients required dose escalation to 200 mg due to insufficient efficacy

  • 25.7% (82/319) of patients experienced dose reductions

  • 47.3% (151/319) of patients had at least one day of treatment interruption

Adverse events leading to discontinuation of gilteritinib occurred in 21.9% (70/319) of patients, with 10.0% (32/319) considered drug-related . Among serious adverse events, posterior reversible encephalopathy syndrome (PRES) was reported in 0.6% of patients in the integrated gilteritinib 120 mg group .

Regulatory Status and Approval History

Gilteritinib fumarate has secured regulatory approval in multiple jurisdictions for the treatment of adult patients with relapsed or refractory FLT3-mutated acute myeloid leukemia:

  • Approved in Japan in September 2018

  • Received US Food and Drug Administration (FDA) approval

  • Obtained European Medicines Agency (EMA) authorization

  • Designated as an orphan drug by the FDA, recognizing its importance in addressing an unmet medical need for a rare disease

Ongoing Research and Future Directions

Several clinical investigations are currently exploring expanded applications of gilteritinib in FLT3-mutated AML across various treatment stages:

  • As component of induction therapy for newly diagnosed patients

  • In maintenance therapy following remission

  • As post-hematopoietic stem cell transplantation treatment

Recent pharmaceutical research has focused on developing robust analytical methods for quality control and stability assessment. A validated UHPLC-PDA stability-indicating method has been established to separate and identify gilteritinib and its degradation products . This research supports pharmaceutical development and manufacturing processes by characterizing the stability profile of gilteritinib fumarate under various environmental conditions.

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